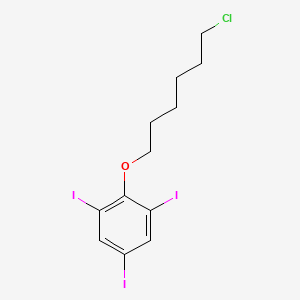

6-(2,4,6-Triiodophenoxy)-1-chlorohexane

描述

属性

分子式 |

C12H14ClI3O |

|---|---|

分子量 |

590.40 g/mol |

IUPAC 名称 |

2-(6-chlorohexoxy)-1,3,5-triiodobenzene |

InChI |

InChI=1S/C12H14ClI3O/c13-5-3-1-2-4-6-17-12-10(15)7-9(14)8-11(12)16/h7-8H,1-6H2 |

InChI 键 |

KIKKSTBYSUWDCW-UHFFFAOYSA-N |

规范 SMILES |

C1=C(C=C(C(=C1I)OCCCCCCCl)I)I |

产品来源 |

United States |

相似化合物的比较

Substrate Inhibition in Enzymatic Reactions

1-Chlorohexane exhibits distinct kinetic behavior compared to other haloalkanes. For instance, in the enzyme LinB, substrate inhibition constants (Ksi) vary drastically:

The high Ksi of 1-chlorohexane suggests weaker enzyme-substrate affinity compared to brominated analogs. Chloride release from the E·(RX)₂ complex further modulates its activity (Kd = 41 ± 6 mM for chloride) .

Dehalogenase Substrate Range

1-Chlorohexane is hydrolyzed by Arthrobacter dehalogenase, which acts on 1-chloroalkanes (C₂ to C₁₀). Specific activity decreases with chain length:

| Chain Length (Carbons) | Relative Activity (%) | Notes |

|---|---|---|

| C₂ (1-Chloroethane) | 100 | Baseline for comparison |

| C₆ (1-Chlorohexane) | ~40 | Reduced efficiency due to steric effects |

Longer chains (e.g., C₁₀) show even lower activity, highlighting steric limitations in enzyme binding pockets .

Chlorinated Aliphatic Hydrocarbons: Toxicological Profiles

1-Chlorohexane was tested alongside five other chlorinated hydrocarbons for mitotic disruption in mammalian cells (V79d-MZ and MB1 lines):

Unlike 1,2-dichloroethane and trichloroethylene, 1-chlorohexane’s effects are inconsistent across doses, suggesting a unique mechanism of action .

Halogenated Odorants: Bed Bug Sensilla Responses

In Cimex lectularius, 1-chlorohexane elicits strong neuronal responses in Dβ sensilla, comparable to 1-chloroheptane:

| Compound | Firing Frequency (spikes/s) | Notes |

|---|---|---|

| 1-Chlorohexane | 136 ± 13.59 | Similar dose-response to 1-chloroheptane |

| 1-Chloroheptane | 142 ± 15.20 | Slightly higher affinity for Dβ sensilla |

Structural similarity (linear chloroalkanes) explains their overlapping odorant profiles .

Kinetic Isotope Effects in Dehalogenation

1-Chlorohexane stands out among halogenated substrates due to the absence of a solvent kinetic isotope effect (SKIE) in ²H₂O:

准备方法

Iodination via Potassium Iodide and Hydrogen Peroxide in Acetic Acid

This method involves reacting phenol with potassium iodide (KI) and hydrogen peroxide (H₂O₂) in an acetic acid medium. The reaction proceeds via electrophilic aromatic substitution, where iodine generated in situ selectively substitutes the aromatic ring’s 2,4,6-positions. A representative procedure includes:

-

Charging a reactor with acetic acid (15 L), phenol (1 kg), and KI (5.3 kg).

-

Adding H₂O₂ (8 L) over 1 hour, followed by 6 hours of stirring.

-

Isolation via centrifugation and sequential washes with water and sodium bisulfite.

Key Data:

| Parameter | Value |

|---|---|

| Yield | 85–90% |

| Purity | ≥99% (after washes) |

| Reaction Time | 7 hours |

Alternative Halogenation Routes

Other methods include:

-

Periodic Acid/KI System : ES8602575 describes using periodic acid and KI in concentrated H₂SO₄.

-

Diazo Hydrolysis : ES8605140 converts 2,4,6-triiodoaniline to the target phenol via diazonium salt hydrolysis.

While these methods achieve comparable yields, the H₂O₂/KI approach is favored for its scalability and reduced corrosivity.

Synthesis of 6-Chlorohexanol: Alkylating Agent Preparation

6-Chlorohexanol serves as the alkylating precursor for introducing the 1-chlorohexane moiety. The synthesis from 1,6-hexanediol employs trichlorotriazine (TCT) in N,N-dimethylformamide (DMF):

Stepwise Chlorination

-

Step 1 : TCT (738 g) is added to DMF (3.7 kg) at 10–20°C and stirred for 6 hours.

-

Step 2 : 1,6-Hexanediol (473 g) in DMF is reacted with the TCT-DMF solution at −5–0°C for 2 hours.

-

Step 3 : Vacuum distillation isolates 6-chlorohexanol at 5 mmHg, yielding 95.2% purity.

Key Data:

| Parameter | Value |

|---|---|

| Yield | 95.2% |

| Boiling Point | 316.3°C (at 760 mmHg) |

| Solvent | DMF |

Etherification Strategies

Williamson Ether Synthesis

This classic method involves nucleophilic substitution between 2,4,6-triiodophenoxide and a chlorohexane derivative:

Phenoxide Generation

2,4,6-Triiodophenol (1 equiv) is deprotonated with NaOH (1.1 equiv) in ethanol/water.

Alkylation with 6-Chlorohexyl Tosylate

-

Tosylation : 6-Chlorohexanol (from Section 2) reacts with tosyl chloride (1.2 equiv) in pyridine to form 6-chlorohexyl tosylate.

-

Substitution : The phenoxide attacks the tosylate in DMF at 80°C for 12 hours.

Key Data:

| Parameter | Value |

|---|---|

| Yield | 75–80% |

| Reaction Time | 12 hours |

| Solvent | DMF |

Mitsunobu Reaction

This redox-mediated coupling avoids pre-forming the tosylate:

-

Reactants : 2,4,6-Triiodophenol (1 equiv), 6-chlorohexanol (1.2 equiv), triphenylphosphine (1.5 equiv), diethyl azodicarboxylate (DEAD, 1.5 equiv) in THF.

-

Conditions : 0°C to room temperature, 24 hours.

Key Data:

| Parameter | Value |

|---|---|

| Yield | 85–90% |

| Side Products | <5% |

Direct Nucleophilic Substitution

Using 1,6-dichlorohexane (2 equiv) with excess phenoxide in DMSO at 100°C for 24 hours achieves mono-substitution but risks di-ether formation.

Comparative Analysis of Etherification Methods

| Method | Yield | Purity | Complexity | Cost |

|---|---|---|---|---|

| Williamson | 75–80% | ≥95% | Moderate | $$ |

| Mitsunobu | 85–90% | ≥98% | High | $$$ |

| Direct Substitution | 60–65% | 90–92% | Low | $ |

Advantages/Disadvantages:

-

Williamson : Reliable but requires tosylation.

-

Mitsunobu : High yield but expensive reagents.

-

Direct : Low cost but poor selectivity.

Purification and Characterization

常见问题

Q. How can environmental impact assessments be designed for this compound?

- Methodological Answer : Use OECD guidelines for biodegradation (Test 301F) and ecotoxicity (Daphnia magna LC₅₀). Model environmental fate via EPI Suite software, incorporating logP (≈4.2) and Henry’s law constants. Compare with CRDC classifications for halogenated hydrocarbons to identify regulatory benchmarks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。